molecular formula C10H12Cl2N4O2 B1672424 Guanabenz acetate CAS No. 23256-50-0

Guanabenz acetate

Katalognummer: B1672424
CAS-Nummer: 23256-50-0
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: MCSPBPXATWBACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanabenz acetate is synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine. The reaction involves the formation of a Schiff base, followed by the addition of acetic acid to form the acetate salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the following steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may introduce different functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Biofilm Inhibition
Guanabenz acetate has been identified as an effective anti-biofilm agent against Escherichia coli. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The compound inhibits the production of curli and cellulose, two critical components of E. coli biofilms. In a study involving 2,202 FDA-approved non-antibiotic agents, this compound was highlighted for its ability to disrupt biofilm formation, suggesting a potential repurposing for treating chronic infections associated with biofilms .

Hepatic Applications

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
this compound shows promise in the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. It functions as a selective α2-adrenoceptor agonist, which influences hepatic lipid metabolism. Chronic administration has been shown to inhibit lipid accumulation in the liver by reducing lipogenesis and enhancing fatty acid β-oxidation. A phase IIa clinical trial is underway to assess its efficacy in patients with NAFLD/NASH, focusing on reductions in hepatic fat content measured via MRI .

Mechanism of Action
The mechanism involves binding to helicase with zinc finger 2 (Helz2), a transcriptional coregulator that modulates gene expression related to lipid metabolism. By inhibiting Helz2-mediated steatosis, this compound may improve insulin sensitivity and reduce hyperlipidemia .

Metabolic Disorders

Impact on Obesity and Insulin Resistance
In preclinical studies using mouse models, this compound administration resulted in significant improvements in obesity-related metabolic abnormalities. The drug's action led to decreased hepatic lipid levels and enhanced energy expenditure without affecting food intake. This suggests potential applications in managing obesity and related metabolic disorders .

Summary of Research Findings

Application AreaKey FindingsStudy Reference
Antimicrobial Properties Effective against E. coli biofilms; inhibits curli and cellulose production
Non-Alcoholic Fatty Liver Disease Reduces hepatic fat accumulation; enhances fatty acid oxidation
Metabolic Disorders Improves insulin resistance; reduces obesity-related lipid levels

Case Studies

  • Biofilm Inhibition Study : A comprehensive screening identified this compound as a potent inhibitor of E. coli biofilms, showing promise as a therapeutic alternative for chronic infections linked to biofilm formation .
  • NAFLD Clinical Trial : A randomized phase IIa study is evaluating the safety and efficacy of this compound in patients with NAFLD/NASH. The primary endpoint is the percentage reduction in liver fat content after 16 weeks of treatment .
  • Obesity Research : Research conducted on obese mice indicated that chronic this compound administration significantly reduced liver lipid levels while enhancing energy expenditure, suggesting its utility in treating obesity-related metabolic disorders .

Wirkmechanismus

Guanabenz acetate exerts its antihypertensive effects by stimulating central alpha-adrenergic receptors. This stimulation leads to a decrease in sympathetic outflow from the brain to the heart, kidneys, and peripheral vasculature. As a result, there is a reduction in systolic and diastolic blood pressure, as well as a slight slowing of the pulse rate . Chronic administration of this compound also causes a decrease in peripheral vascular resistance .

Biologische Aktivität

Guanabenz acetate, an α2-adrenergic receptor agonist, was initially developed as an antihypertensive agent and has been repurposed for various therapeutic applications due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in treating non-alcoholic fatty liver disease (NAFLD), anti-cancer properties, and its role as an anti-biofilm agent.

This compound primarily functions by stimulating α2-adrenergic receptors in the central nervous system, leading to reduced sympathetic outflow and decreased blood pressure. However, recent studies have revealed additional mechanisms:

  • Binding to Helz2 : this compound binds with high affinity to helicase with zinc finger 2 (Helz2), a nuclear transcriptional coregulator. This interaction inhibits Helz2-mediated steatosis in the liver, suggesting a potential role in managing metabolic disorders such as NAFLD/NASH by reducing lipid accumulation and enhancing fatty acid β-oxidation .
  • Induction of Endoplasmic Reticulum Stress : In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis and autophagy through pathways involving growth arrest and DNA damage-inducible protein 34 .

Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

A recent phase IIa clinical trial investigated the efficacy and safety of this compound in patients with NAFLD/NASH. Key findings include:

  • Study Design : The trial enrolled 28 adults with NAFLD/NASH and hypertension. Participants were randomized to receive either 4 mg or 8 mg of this compound for 16 weeks .
  • Primary Endpoint : The primary endpoint was the percentage reduction in hepatic fat content, measured via MRI-proton density fat fraction. A significant reduction of at least 3.46% was targeted at the end of the treatment period .
  • Results : Preliminary results indicated that chronic administration effectively inhibited lipid accumulation in the liver, improved insulin resistance, and reduced hyperlipidemia .
Parameter 4 mg Group 8 mg Group
Baseline Hepatic Fat (%)XX%XX%
Post-Treatment Hepatic Fat (%)YY%YY%
Percentage Reduction (%)ZZ%ZZ%

Anti-Cancer Properties

This compound has also been explored for its anti-cancer effects, particularly against HCC:

  • Mechanism : The compound reduced cell viability in HCC cells through apoptosis and autophagy, indicating potential as a chemotherapeutic agent .
  • Clinical Relevance : Given the rising incidence of HCC globally, this compound's ability to target cancer cells presents a promising avenue for further research.

Anti-Biofilm Activity

Recent studies have highlighted this compound's effectiveness as an anti-biofilm agent against Escherichia coli:

  • Biofilm Inhibition : this compound inhibited cellulose and curli amyloid protein production, which are critical components of E. coli biofilms. This suggests its potential utility in preventing biofilm-associated infections in clinical settings .
  • Pathway Modulation : The drug altered gene expression related to biofilm formation and stress responses in E. coli, indicating a multifaceted mechanism of action against bacterial colonization .

Eigenschaften

CAS-Nummer

23256-50-0

Molekularformel

C10H12Cl2N4O2

Molekulargewicht

291.13 g/mol

IUPAC-Name

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)

InChI-Schlüssel

MCSPBPXATWBACD-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Isomerische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Kanonische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Aussehen

White to off-white solid powder.

Color/Form

White solid from acetonitrile
White to almost white powde

melting_point

227-229 °C (decomposition)

Key on ui other cas no.

23256-50-0

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

5051-62-7 (Parent)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Solubility of 50 mg/ml in alcohol at 25 °C
In water, 11 mg/ml @ 25 °C

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,6 Dichlorobenzylideneaminoguanidine
2,6-Dichlorobenzylideneaminoguanidine
Acetate Wyeth-Ayerst, Guanabenz
Acetate, Guanabenz
BR 750
BR-750
BR750
Guanabenz
Guanabenz Acetate
Guanabenz Acetate Wyeth-Ayerst
Guanabenz Monoacetate
Monoacetate, Guanabenz
WY 8678
WY-8678
WY8678
Wyeth Ayerst of Guanabenz Acetate
Wyeth-Ayerst of Guanabenz Acetate
Wytensin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanabenz acetate
Reactant of Route 2
Reactant of Route 2
Guanabenz acetate
Reactant of Route 3
Guanabenz acetate
Reactant of Route 4
Guanabenz acetate
Reactant of Route 5
Guanabenz acetate
Reactant of Route 6
Guanabenz acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.